molecular formula C26H27NO7 B4306724 3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE

3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4306724
M. Wt: 465.5 g/mol
InChI Key: MJZDTEFNQVJEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a hydroxyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl chloride: A precursor used in the synthesis of the target compound.

    4-Hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one: Another precursor used in the synthesis.

    Dimethoxytrityl (DMT): A compound with similar methoxy groups used in organic synthesis.

Uniqueness

3-(3,4-Dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO7/c1-30-20-10-6-18(7-11-20)24-26(29,19-8-12-21(31-2)13-9-19)27(25(28)34-24)16-17-5-14-22(32-3)23(15-17)33-4/h5-15,24,29H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDTEFNQVJEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CC(=C(C=C3)OC)OC)(C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
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3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
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3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
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3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
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3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
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3-(3,4-DIMETHOXYBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE

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